4-(3,5-Difluorophenyl)pyridine;hydrochloride
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Overview
Description
4-(3,5-Difluorophenyl)pyridine;hydrochloride is a chemical compound characterized by the presence of a pyridine ring substituted with a 3,5-difluorophenyl group and a hydrochloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)pyridine;hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the condensation of an aldehyde with ammonia and acetylene.
Introduction of the 3,5-Difluorophenyl Group: This can be achieved through a substitution reaction where the pyridine ring is reacted with a 3,5-difluorophenyl halide in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the reaction of the pyridine derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Difluorophenyl)pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution can be achieved using reagents like nitric acid, while nucleophilic substitution can be performed with nucleophiles like ammonia.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Pyridines: Resulting from electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
4-(3,5-Difluorophenyl)pyridine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with various biomolecules.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-(3,5-Difluorophenyl)pyridine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or material science.
Comparison with Similar Compounds
4-(3,5-Difluorophenyl)pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
4-(3,5-Difluorophenyl)pyridine: Lacks the hydrochloride moiety.
3,5-Difluorophenylboronic acid: Contains a boronic acid group instead of the pyridine ring.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the difluorophenyl group.
Properties
IUPAC Name |
4-(3,5-difluorophenyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h1-7H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCFAAWHGROHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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